Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (Molecular formula: C₂₀H₁₈BrClO₄; Molecular weight: 437.72 g/mol) is a brominated benzofuran derivative characterized by a propan-2-yl ester group at position 3, a methyl group at position 2, and a 4-chlorobenzyloxy substituent at position 5 of the benzofuran core . Its canonical SMILES is COC(=O)C1=C(OC2=C(C=C(C(=C12)Br)OCC3=CC=C(C=C3)Cl)C)OC(C)C, and its InChIKey is InChI=1S/C20H18BrClO4/c1-11(2)25-20(23)19-12(3)26-17-9-16(21)18(8-15(17)19)24-10-13-4-6-14(22)7-5-13/h4-9,11H,10H2,1-3H3 . The compound is part of a broader class of benzofuran derivatives investigated for their bioactivity, including cytotoxic, antimicrobial, and antifungal properties .
Properties
Molecular Formula |
C20H18BrClO4 |
|---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H18BrClO4/c1-11(2)25-20(23)19-12(3)26-17-9-16(21)18(8-15(17)19)24-10-13-4-6-14(22)7-5-13/h4-9,11H,10H2,1-3H3 |
InChI Key |
IGFDPZCOSPYYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Chlorination: The chlorophenyl group can be attached via a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove or alter specific substituents, such as the bromine or chlorine atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Removal of halogen atoms, formation of alcohols
Substitution: Formation of new derivatives with different functional groups
Hydrolysis: Formation of the corresponding carboxylic acid
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Bioactive Comparison of Benzofuran Derivatives
Impact of Ester Group Variation
- Propan-2-yl vs. Ethyl/Methyl Esters: The target compound’s propan-2-yl ester group increases steric bulk and lipophilicity compared to ethyl () or methyl esters (). This may enhance membrane permeability but reduce solubility. For example, the ethyl analog (C₁₉H₁₆BrClO₄) has a lower molecular weight (411.68 vs.
- Bioactivity Implications: In compound 5 (methyl ester), the diethylamino-ethoxy substituent at position 7 drives cytotoxicity and antifungal activity . The target compound’s 4-chlorobenzyloxy group may prioritize different biological targets, though empirical data are lacking.
Halogen and Aryl Substituent Effects
- 4-Chlorophenyl vs. 4-Fluorophenyl : The 4-fluoro analog (C₁₈H₁₄BrFO₄) has a marginally lower molecular weight (393.21 vs. 437.72) and distinct electronic properties due to fluorine’s electronegativity. Fluorine’s smaller size and stronger C–F bond may improve metabolic stability compared to chlorine .
- 2,5-Dimethylphenyl vs. 4-Chlorophenyl : The 2,5-dimethylphenyl substituent in introduces steric hindrance, likely reducing receptor binding efficiency compared to the target’s 4-chlorophenyl group.
Alkoxy Chain Modifications
- Cinnamyloxy vs. This contrasts with the target’s benzyloxy group, which balances hydrophobicity and polarity.
Bromination and Cytotoxicity Trends
indicates that brominated benzofurans (e.g., compound 5) exhibit lower cytotoxicity than non-brominated precursors, suggesting bromine’s role in moderating toxicity . The target compound’s bromine at position 6 may align with this trend, though direct comparisons require experimental validation.
Biological Activity
Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H18BrClO4
- Molecular Weight : 421.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features, which allow for interaction with various biological targets. The presence of the benzofuran moiety is significant, as compounds in this class have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These values indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, suggesting that it may inhibit cell proliferation through mechanisms such as apoptosis or cell cycle arrest.
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial activity against various pathogens:
Case Studies and Research Findings
- Study on Anticancer Effects : A study conducted by Li et al. evaluated a series of benzofuran derivatives for their anticancer properties. The findings indicated that modifications at the benzofuran core significantly enhanced cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (NCI-H460) .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of various benzofuran derivatives, revealing that certain substitutions led to improved efficacy against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research into the mechanism of action revealed that benzofuran compounds may induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
